
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including hydroxymethyl, propenyl, and pentenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Hydroxymethyl Group: This can be achieved through the hydroxylation of an appropriate precursor.
Introduction of the Propenyl and Pentenyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The propenyl and pentenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted ureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the production of polymers, resins, and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydroxymethyl and propenyl groups could play a role in binding to the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2-hydroxyethyl)-N’-methyl-: Similar structure but with a hydroxyethyl group instead of hydroxymethyl and propenyl groups.
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of hydroxymethyl, propenyl, and pentenyl groups in urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- gives it distinct chemical properties and reactivity compared to other urea derivatives. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
78959-59-8 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)-2-prop-2-enylpent-4-enyl]-3-methylurea |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-11(9-14,7-5-2)8-13-10(15)12-3/h4-5,14H,1-2,6-9H2,3H3,(H2,12,13,15) |
InChI-Schlüssel |
SPTPQSWWSXDOKC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCC(CC=C)(CC=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


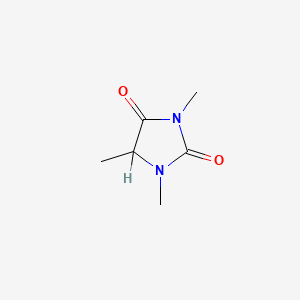
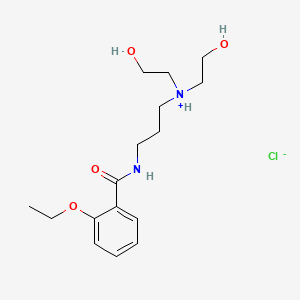
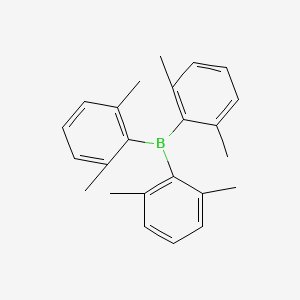
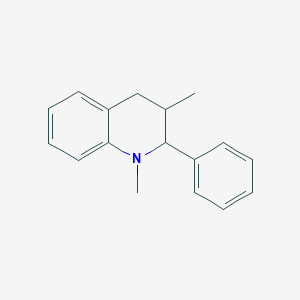
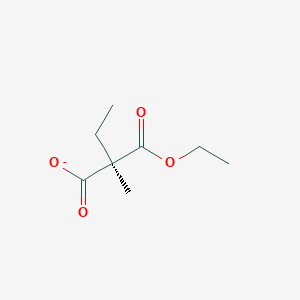
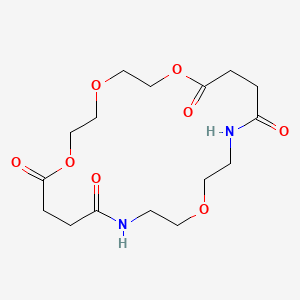

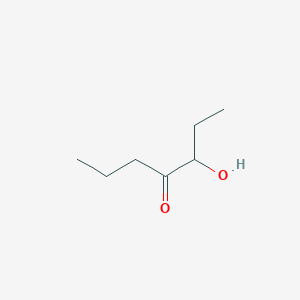
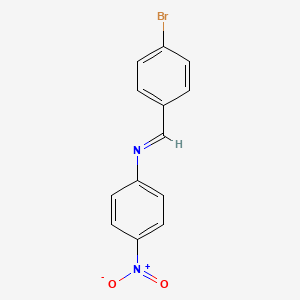

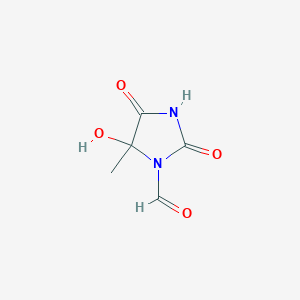
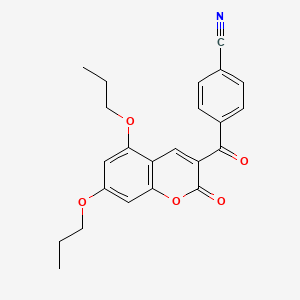
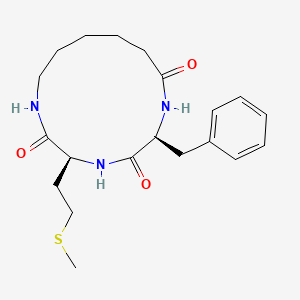
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
